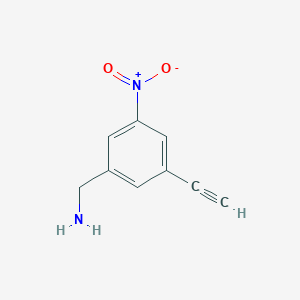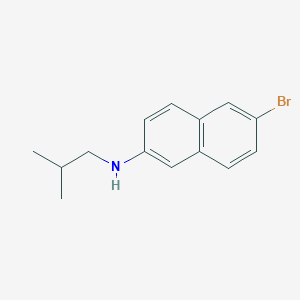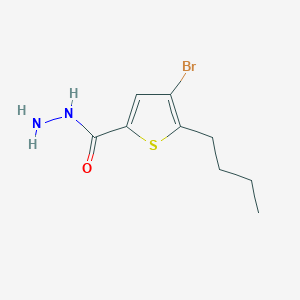
Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H3BrIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate typically involves the bromination and iodination of methyl 2-thiophenecarboxylate. The process begins with the bromination of methyl 2-thiophenecarboxylate using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are subject to ongoing research and can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Bromo-3-thiophenecarboxylate: Similar structure but lacks the iodine atom.
Methyl 2-Iodo-3-thiophenecarboxylate: Similar structure but lacks the bromine atom.
Methyl 2,5-Dibromo-3-thiophenecarboxylate: Contains two bromine atoms instead of one bromine and one iodine.
Uniqueness
Methyl 5-Bromo-3-iodo-2-thiophenecarboxylate is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H4BrIO2S |
|---|---|
Peso molecular |
346.97 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 |
Clave InChI |
RUCGHVXFPJVDHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)









![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)
